N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide
CAS No.: 1418113-50-4
Cat. No.: VC7477441
Molecular Formula: C14H19NO5
Molecular Weight: 281.308
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1418113-50-4 |
|---|---|
| Molecular Formula | C14H19NO5 |
| Molecular Weight | 281.308 |
| IUPAC Name | N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C14H19NO5/c1-13(2,3)12(18)15-6-14-5-4-7(20-14)8-9(14)11(17)19-10(8)16/h7-9H,4-6H2,1-3H3,(H,15,18)/t7-,8-,9+,14-/m0/s1 |
| Standard InChI Key | BSWSJVMFUHCYLY-GMAGZHIISA-N |
| SMILES | CC(C)(C)C(=O)NCC12CCC(O1)C3C2C(=O)OC3=O |
Introduction
The compound N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide is a tricyclic organic molecule belonging to the class of dioxatricyclo derivatives. Its unique structural features and potential biological activities make it a subject of interest in medicinal chemistry and pharmacological research.
Structural Characteristics
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Molecular Formula:
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Molecular Weight: Approximately 253.30 g/mol
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Stereochemistry: The stereochemical configuration (1R,2S,6R,7S) indicates a specific spatial arrangement of atoms that significantly influences its chemical reactivity and biological activity.
The compound features:
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A tricyclic framework with two carbonyl groups (dioxo).
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A dimethylpropanamide substituent.
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An ether functional group within the rigid bicyclic structure.
Synthesis
The synthesis of this compound typically involves:
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Cyclization Reactions: Formation of the tricyclic core structure through controlled condensation reactions.
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Functionalization: Introduction of the dimethylpropanamide group via amide bond formation.
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Optimization Conditions: Reactions are carried out under carefully controlled temperatures and solvent conditions to ensure high yield and purity.
Applications in Medicinal Chemistry
Compounds with similar structures have been explored for:
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Antitumor activity.
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Enzyme inhibition (e.g., proteases).
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Receptor modulation in drug discovery.
This compound's rigid tricyclic structure and functional groups make it a promising candidate for further pharmacological evaluation.
Research Gaps and Future Directions
While its synthesis and structural properties are well-characterized, significant gaps remain regarding:
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Biological Evaluation: Comprehensive studies on its interaction with biological targets.
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Toxicity Profiling: Determination of safety profiles for potential therapeutic use.
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Mechanistic Studies: Investigation into its precise mode of action at the molecular level.
Future research should focus on these areas to unlock its full potential in medicinal chemistry.
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